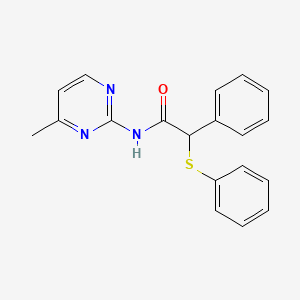![molecular formula C21H28N2O5S2 B11168774 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11168774.png)
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonamide with 2-(2-methoxyethylthio)benzoic acid, followed by esterification with 3-ethoxypropyl chloride.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or as an enzyme inhibitor.
Biological Studies: It may serve as a tool compound to investigate cellular processes or protein interactions.
Industry: While not widely used in industry, it could find applications in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides, such as sulfamethoxazole or acetazolamide, share structural similarities.
Uniqueness: The combination of the 3-ethoxypropyl group and the 2-(2-methoxyethyl)sulfanyl moiety distinguishes this compound from its counterparts.
Properties
Molecular Formula |
C21H28N2O5S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-28-14-6-13-22-30(25,26)18-11-9-17(10-12-18)23-21(24)19-7-4-5-8-20(19)29-16-15-27-2/h4-5,7-12,22H,3,6,13-16H2,1-2H3,(H,23,24) |
InChI Key |
LIPBESNFVFBVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


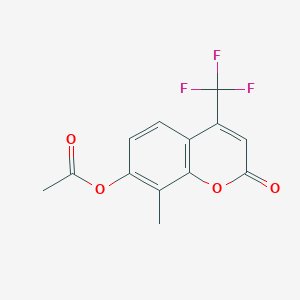
![7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11168700.png)
![8-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11168702.png)
![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11168705.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B11168712.png)
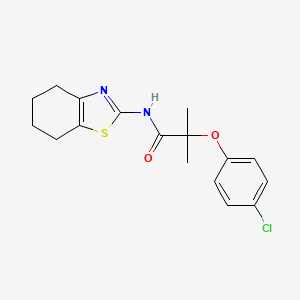
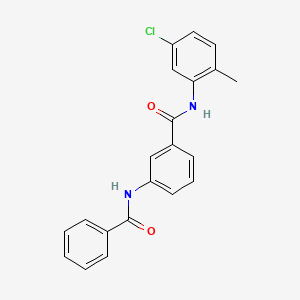
![2-ethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11168737.png)
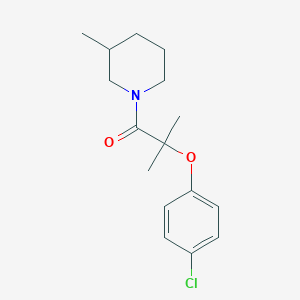
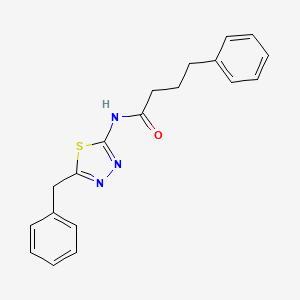
![Propyl 4-{[(1-cyclohexyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate](/img/structure/B11168773.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11168775.png)
![7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one](/img/structure/B11168779.png)
